4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4Cl2N2 . It has an average mass of 187.026 Da and a monoisotopic mass of 185.975159 Da .
Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine includes two chlorine atoms, two nitrogen atoms, and a pyrrolopyridine core . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 309.3±37.0 °C at 760 mmHg, and a flash point of 169.8±12.1 °C .Physical And Chemical Properties Analysis
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine has a molar refractivity of 46.4±0.3 cm3, a polar surface area of 29 Å2, and a polarizability of 18.4±0.5 10-24 cm3 . It has a surface tension of 64.0±3.0 dyne/cm and a molar volume of 119.0±3.0 cm3 . The compound has an ACD/LogP of 3.48 and an ACD/LogD (pH 7.4) of 3.06 .Scientific Research Applications
Synthesis and Chemical Properties
Building Blocks for Derivatives : 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in the synthesis of various derivatives. For instance, it facilitates the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement (Figueroa‐Pérez et al., 2006).
Electrochemical and Self-Assembly Properties : Studies on nitrogen-embedded small molecules synthesized from 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine derivatives show significant electrochemical properties and self-assembly behavior. These properties are crucial for their application in semiconducting materials (Zhou et al., 2019).
Palladium-Catalyzed Synthesis : A palladium-catalyzed cyanation/reduction sequence using 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine has been developed, showcasing its utility in more complex chemical syntheses (Wang et al., 2006).
Material Science and Electronics
Semiconducting Materials : The compound's derivatives have been studied for their carrier transport properties, making them potential candidates for use in electronic devices, particularly as n-channel semiconductors (Zhou et al., 2019).
Organic Synthesis and Crystallography : The electronic structure and topological features of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine derivatives have been studied using X-ray crystallography and DFT methods. These studies are vital for understanding the molecule's stability and reactivity (Hazra et al., 2012).
Pharmacology and Biochemistry
- Biologically Active Scaffolds : Derivatives of 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine have been explored for their potential biological activity. Although not directly focusing on drug use or dosage, the synthesis of these compounds could lead to applications in pharmacology (Sroor, 2019).
properties
IUPAC Name |
4,5-dichloro-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLZDOZRYOFSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674066 | |
Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1142192-58-2 | |
Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.